molecular formula C26H20FNO5S2 B11983509 N-[3,5-bis(phenylsulfonyl)phenyl]-2-(4-fluorophenyl)acetamide

N-[3,5-bis(phenylsulfonyl)phenyl]-2-(4-fluorophenyl)acetamide

Katalognummer: B11983509
Molekulargewicht: 509.6 g/mol
InChI-Schlüssel: ZUEYEBBIXIWVFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3,5-bis(phenylsulfonyl)phenyl]-2-(4-fluorophenyl)acetamide is a complex organic compound known for its unique chemical structure and properties. This compound features a phenylsulfonyl group and a fluorophenyl group, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(phenylsulfonyl)phenyl]-2-(4-fluorophenyl)acetamide typically involves multiple steps, including the introduction of the phenylsulfonyl and fluorophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3,5-bis(phenylsulfonyl)phenyl]-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

N-[3,5-bis(phenylsulfonyl)phenyl]-2-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism by which N-[3,5-bis(phenylsulfonyl)phenyl]-2-(4-fluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The phenylsulfonyl and fluorophenyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use in organic synthesis and as a reagent in various chemical reactions.

    N,N-Bis(trifluoromethylsulfonyl)aniline: Another compound with similar sulfonyl groups, used in different applications.

Uniqueness

N-[3,5-bis(phenylsulfonyl)phenyl]-2-(4-fluorophenyl)acetamide stands out due to its specific combination of phenylsulfonyl and fluorophenyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications.

Eigenschaften

Molekularformel

C26H20FNO5S2

Molekulargewicht

509.6 g/mol

IUPAC-Name

N-[3,5-bis(benzenesulfonyl)phenyl]-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C26H20FNO5S2/c27-20-13-11-19(12-14-20)15-26(29)28-21-16-24(34(30,31)22-7-3-1-4-8-22)18-25(17-21)35(32,33)23-9-5-2-6-10-23/h1-14,16-18H,15H2,(H,28,29)

InChI-Schlüssel

ZUEYEBBIXIWVFN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.